10-benzoyl-11-(4-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-benzoyl-11-(4-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo[b,e][1,4]diazepin-1-one family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzoyl-11-(4-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzodiazepine precursors with butoxyphenyl and phenylcarbonyl groups under controlled conditions. The reaction may require catalysts such as silica-supported fluoroboric acid and specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis platforms, which offer a streamlined and efficient approach to producing large quantities. These methods ensure consistent quality and scalability, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
10-benzoyl-11-(4-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
10-benzoyl-11-(4-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting metal cations like Cd2+.
Mechanism of Action
The mechanism of action of 10-benzoyl-11-(4-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with molecular targets and pathways. For instance, its anxiolytic effects are believed to be mediated through binding to the benzodiazepine site on GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission . Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11-(4-ethoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
Its butoxyphenyl and phenylcarbonyl groups contribute to its distinct reactivity and biological activity, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C36H34N2O3 |
---|---|
Molecular Weight |
542.7g/mol |
IUPAC Name |
5-benzoyl-6-(4-butoxyphenyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C36H34N2O3/c1-2-3-22-41-29-20-18-26(19-21-29)35-34-31(23-28(24-33(34)39)25-12-6-4-7-13-25)37-30-16-10-11-17-32(30)38(35)36(40)27-14-8-5-9-15-27/h4-21,28,35,37H,2-3,22-24H2,1H3 |
InChI Key |
KUHFNBIQGOQYCS-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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